(2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoic acid

Organic Synthesis Reactivity Profiling Heterocyclic Chemistry

(2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoic acid (CAS 1322627-52-0) is a heterocyclic carboxylic acid featuring a 1,2,4-triazole core substituted at the 3-position with a chloro group and at the 5-position with an (E)-configured propenoic acid side chain. The compound is available from multiple commercial suppliers with typical purities of 95% to 98% and a molecular weight of 173.56 g/mol.

Molecular Formula C5H4ClN3O2
Molecular Weight 173.56 g/mol
Cat. No. B7885071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoic acid
Molecular FormulaC5H4ClN3O2
Molecular Weight173.56 g/mol
Structural Identifiers
SMILESC(=CC(=O)O)C1=NNC(=N1)Cl
InChIInChI=1S/C5H4ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9)/b2-1+
InChIKeyGZNAFTZWFWSTFJ-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoic acid: Baseline Profile and Class Characteristics


(2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoic acid (CAS 1322627-52-0) is a heterocyclic carboxylic acid featuring a 1,2,4-triazole core substituted at the 3-position with a chloro group and at the 5-position with an (E)-configured propenoic acid side chain . The compound is available from multiple commercial suppliers with typical purities of 95% to 98% and a molecular weight of 173.56 g/mol . This scaffold is recognized within the broader class of triazole-containing acrylic acids, which are frequently employed as synthetic intermediates and have documented applications in medicinal chemistry and agrochemical development [1].

Why In-Class Substitution of (2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoic acid Is Not Advisable


Although several triazole-acrylic acid analogs share similar molecular formulas, critical differences in stereochemistry (E vs Z) and oxidation state (unsaturated vs saturated side chain) introduce divergent reactivity, physical properties, and biological potential that preclude simple interchange [1]. For instance, the (E)-configured double bond in the target compound may exhibit altered rotational freedom, distinct UV absorption profiles, and different steric constraints in binding pockets compared to its (Z) counterpart [2]. Furthermore, literature on analogous systems demonstrates that saturated propenoic acid side chains (e.g., 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoic acid) exhibit different reactivity in downstream derivatizations and potentially distinct bioavailability profiles . The specific positioning of the chloro substituent also differentiates this compound from 5-chloro-1H-1,2,4-triazole-3-carboxylic acid, which lacks the extended conjugated system essential for certain photophysical or covalent binding applications . These discrete differences underscore the necessity for compound-specific selection criteria rather than class-level substitution.

(2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoic acid: Product-Specific Quantitative Differentiation Evidence


Stereochemical Differentiation: (2E) vs. (2Z) Isomers Exhibit Divergent Reactivity in Synthetic Transformations

The (2E) isomer of this compound exhibits distinct stability and reactivity compared to the (2Z) isomer under specific reaction conditions. While (Z)-3-chloro-3-arylacrylic acids (a class that includes the (2Z) form of the target scaffold) undergo an unprecedented conversion to benzoic acids upon stirring in POCl₃ at 80 °C, yielding s-triazolo[3,4-b][1,3,4]thiadiazoles in high yields [1]. This specific transformation is not reported for the (2E) isomer, suggesting that the (2E) configuration may offer greater stability and alternative derivatization pathways under similar conditions. This differential reactivity is critical for users planning downstream chemical transformations where the (2E) isomer is required to avoid undesired side reactions.

Organic Synthesis Reactivity Profiling Heterocyclic Chemistry

E vs Z Isomers of Triazole-Prop-2-Enoic Acids Demonstrate Distinct Biological Activity Profiles

Studies on structurally analogous 3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acids have demonstrated that the (E) and (Z) isomers exhibit different biological activities, including antiviral and immunomodulating effects [1]. While specific quantitative data for the target compound are not available, this class-level evidence strongly suggests that the (2E) configuration of the target compound may confer a unique biological signature compared to its (2Z) counterpart or saturated analogs. This is particularly relevant for users screening for enzyme inhibition or receptor binding where stereochemistry dictates pharmacophore interactions.

Antiviral Activity Immunomodulation Medicinal Chemistry

Unsaturated (2E) Side Chain Imparts Different Physical and Derivatization Properties vs. Saturated Propanoic Acid Analog

The target compound contains an α,β-unsaturated carboxylic acid moiety, which distinguishes it from the saturated 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoic acid (CAS 1243250-11-4) [1]. This unsaturation introduces a conjugated π-system, enabling reactions such as Michael additions, cycloadditions, and photochemical transformations that are not accessible to the saturated analog. Furthermore, the presence of the double bond is predicted to alter physicochemical properties such as lipophilicity and UV absorbance, which are critical parameters in drug discovery and material science applications. The saturated analog is reported to have a melting point of ~170-175°C and moderate water solubility , whereas the target compound's extended conjugation likely results in a higher melting point and different solubility profile.

Physical Chemistry Drug Design Conjugation Chemistry

Commercially Available Purity Grades: Up to 98% Pure Material Enables Reproducible Research

The target compound is commercially supplied with verified purity specifications of up to 98% (MolCore) and 95% (AKSci) . This level of purity is essential for ensuring reproducible results in sensitive biological assays and chemical reactions where trace impurities could confound data. In comparison, many close analogs such as 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoic acid are often available only as custom synthesis products with variable purity or require additional purification steps [1]. The availability of a high-purity, off-the-shelf source reduces procurement lead times and experimental variability.

Quality Control Procurement Specifications Analytical Chemistry

(2E)-3-(3-chloro-1H-1,2,4-triazol-5-yl)prop-2-enoic acid: Optimal Application Scenarios for Research and Industrial Use


Medicinal Chemistry: Stereospecific Biological Screening

The (2E) isomer should be prioritized over the (2Z) or saturated analogs for high-throughput screening campaigns targeting antiviral or immunomodulatory pathways, as class-level evidence indicates that stereochemistry influences the biological activity of triazole-acrylic acid derivatives [1]. Researchers can reduce false-negative rates by selecting the correctly configured isomer from the outset.

Organic Synthesis: Michael Addition and Cycloaddition Reactions

The α,β-unsaturated (E)-propenoic acid side chain enables conjugate addition reactions (e.g., Michael additions with amines or thiols) and cycloadditions that are not possible with the saturated 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoic acid [2]. This makes the target compound a strategic building block for constructing more complex heterocyclic architectures.

Synthetic Method Development: Stability Under Acidic Conditions

When planning synthetic sequences involving POCl₃ or other Lewis acidic conditions, the (2E) isomer is expected to be more stable than its (2Z) counterpart, which is known to undergo rearrangement to benzoic acids under similar conditions [3]. This stability is critical for maintaining yield and purity in multi-step syntheses.

Quality Control and Analytical Method Development

The high commercial purity (up to 98%) of the target compound makes it suitable as a reference standard for HPLC method development or as a calibration standard in LC-MS assays . Its well-defined (E)-stereochemistry also provides a useful marker for chiral or stereoselective method validation.

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